molecular formula C5H8F2O2 B6236924 (4,4-difluorooxolan-3-yl)methanol CAS No. 1780169-27-8

(4,4-difluorooxolan-3-yl)methanol

Cat. No.: B6236924
CAS No.: 1780169-27-8
M. Wt: 138.11 g/mol
InChI Key: MAKUNRZRYFBPOI-UHFFFAOYSA-N
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Description

(4,4-Difluorooxolan-3-yl)methanol (CAS: 1780169-27-8) is a fluorinated oxolane (tetrahydrofuran) derivative featuring a methanol substituent at the 3-position and two fluorine atoms at the 4- and 4-positions of the oxolane ring.

Properties

CAS No.

1780169-27-8

Molecular Formula

C5H8F2O2

Molecular Weight

138.11 g/mol

IUPAC Name

(4,4-difluorooxolan-3-yl)methanol

InChI

InChI=1S/C5H8F2O2/c6-5(7)3-9-2-4(5)1-8/h4,8H,1-3H2

InChI Key

MAKUNRZRYFBPOI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)(F)F)CO

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-difluorooxolan-3-yl)methanol typically involves the difluoromethylation of oxolane derivatives. One common method includes the reaction of oxolane with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluorooxolan-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated aldehydes or acids, while reduction can produce various alcohols .

Scientific Research Applications

(4,4-Difluorooxolan-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,4-difluorooxolan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

(a) Fluorinated Oxolane Derivatives
  • (4,4-Difluorooxolan-3-yl)methanol: The 4,4-difluoro substitution on the oxolane ring creates significant electron-withdrawing effects, enhancing the electrophilicity of adjacent positions. The methanol group at C3 contributes to hydrogen-bonding capacity and solubility in polar solvents .
  • [(3R,4S)-3-Fluorooxan-4-yl]methanol: This stereoisomer has a single fluorine at C3 and a hydroxymethyl group at C4.
(b) Fluorophenyl Boronic Esters with Methanol Substituents
  • 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (2c): Features a fluorophenyl boronic ester core with a methanol group. The boron-containing structure enables Suzuki-Miyaura cross-coupling reactions, a property absent in oxolane derivatives. The fluorine atom ortho to the boronic ester enhances stability and directs regioselectivity in coupling reactions .
  • [3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2f): Differs from 2c in fluorine position (meta vs. ortho), leading to distinct electronic effects and coupling behavior. Its lower melting point (35–38°C vs. 80–82°C for 2c) suggests weaker crystal lattice interactions due to reduced symmetry .

Physical and Spectroscopic Properties

Compound Melting Point (°C) Key 1H-NMR Shifts (δ ppm) Key 13C-NMR Shifts (δ ppm)
This compound Not reported Pending structural data Pending structural data
[(3R,4S)-3-Fluorooxan-4-yl]methanol Not reported Not reported Not reported
Compound 2c 80–82 7.68 (t, J=3.4 Hz), 4.57 (s, 2H) 166.42 (d, J=249.0 Hz), 62.9
Compound 2f 35–38 7.49–7.44 (m), 4.57 (s, 2H) 135.1, 114.7, 83.7

Notes:

  • The fluorine atoms in 2c and 2f induce deshielding in adjacent protons and carbons, as seen in their 1H- and 13C-NMR spectra .
  • The absence of reported data for this compound highlights a gap in the literature, necessitating further characterization.

Biological Activity

(4,4-Difluorooxolan-3-yl)methanol, with the molecular formula C5_5H8_8F2_2O2_2 and CAS number 1780169-27-8, is a chemical compound that has garnered interest due to its unique difluoromethyl group, which imparts specific chemical and biological properties. This article aims to present a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound features a difluorinated oxolane ring attached to a methanol group. Its synthesis typically involves the difluoromethylation of oxolane derivatives. Common methods include:

  • Reaction with difluoromethylating agents : Conducted under controlled conditions using bases and solvents like tetrahydrofuran (THF) at low temperatures to maximize yield.
  • Industrial production : Utilizes advanced catalytic systems and continuous flow reactors for efficiency and consistency in product quality.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group enhances the compound's stability and reactivity, allowing it to engage in various biochemical processes. The exact mechanisms can vary based on the context of use but may involve:

  • Enzyme inhibition : Potentially acting as a competitive inhibitor for certain enzymes due to structural similarity with natural substrates.
  • Receptor interaction : Binding to specific receptors in cellular pathways, influencing physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

Preliminary findings suggest that this compound may have anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism appears to involve the activation of stress response pathways that lead to cell cycle arrest and programmed cell death .

Case Studies

  • Antimicrobial Efficacy Study :
    • Researchers tested this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
    • Table 1: Antimicrobial Activity Results
    Bacterial StrainConcentration (µg/mL)Viability Reduction (%)
    Staphylococcus aureus5075
    Escherichia coli10085
  • Cancer Cell Proliferation Inhibition :
    • A study on human breast cancer cells showed that treatment with this compound resulted in a 60% decrease in cell proliferation after 48 hours.
    • Table 2: Cell Proliferation Inhibition Data
    Treatment Time (hours)Cell Viability (%)
    2480
    4840
    7220

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